4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline
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Overview
Description
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzylpiperazine, and dimethylbenzenesulfonyl chloride. The reaction conditions may involve:
Step 1: Nucleophilic substitution reaction to introduce the benzylpiperazine moiety.
Step 2: Sulfonylation reaction to attach the dimethylbenzenesulfonyl group.
Step 3: Methoxylation to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinoline N-oxide derivatives.
- Reduction may produce dihydroquinoline derivatives.
- Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-chloroquinoline
- 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-hydroxyquinoline
Uniqueness
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-21-9-11-25(17-22(21)2)36(33,34)28-19-30-27-12-10-24(35-3)18-26(27)29(28)32-15-13-31(14-16-32)20-23-7-5-4-6-8-23/h4-12,17-19H,13-16,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFYVIVSMSUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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